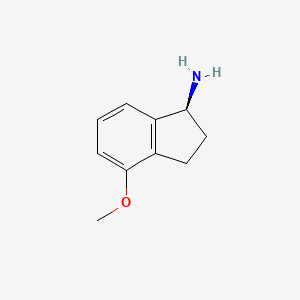

(S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-4-Metoxi-2,3-dihidro-1H-inden-1-amina es un compuesto de amina quiral con una estructura única que incluye un esqueleto de indano sustituido con un grupo metoxi y un grupo amino

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de (S)-4-Metoxi-2,3-dihidro-1H-inden-1-amina normalmente implica la reducción del precursor de cetona o imina correspondiente. Un método común es la reducción asimétrica de 4-metoxi-2,3-dihidro-1H-inden-1-ona utilizando catalizadores o reactivos quirales para lograr la forma enantiomérica deseada.

Métodos de producción industrial: La producción industrial de este compuesto puede involucrar procesos de hidrogenación asimétrica a gran escala, utilizando ligandos quirales y catalizadores metálicos para garantizar una alta enantioselectividad y rendimiento. Las condiciones de reacción se optimizan para mantener la integridad de los grupos funcionales metoxi y amino.

Análisis De Reacciones Químicas

Tipos de reacciones: (S)-4-Metoxi-2,3-dihidro-1H-inden-1-amina puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El grupo amino se puede oxidar para formar la imina o nitrilo correspondiente.

Reducción: El compuesto se puede reducir aún más para formar aminas secundarias o terciarias.

Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

Reducción: Hidrogenación catalítica utilizando catalizadores de paladio o platino.

Sustitución: Nucleófilos como haluros o tioles en presencia de una base.

Productos principales:

Oxidación: Formación de iminas o nitrilos.

Reducción: Formación de aminas secundarias o terciarias.

Sustitución: Formación de varios derivados de indano sustituidos.

Aplicaciones Científicas De Investigación

(S)-4-Metoxi-2,3-dihidro-1H-inden-1-amina tiene varias aplicaciones en investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas y ligandos quirales.

Biología: Investigado por su potencial como compuesto bioactivo en el descubrimiento y desarrollo de fármacos.

Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.

Industria: Utilizado en la producción de materiales avanzados y como precursor en la síntesis de productos químicos especiales.

Mecanismo De Acción

El mecanismo de acción de (S)-4-Metoxi-2,3-dihidro-1H-inden-1-amina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo amino del compuesto puede formar enlaces de hidrógeno e interacciones electrostáticas con proteínas diana, influenciando su actividad y función. El grupo metoxi también puede contribuir a la afinidad de unión y selectividad del compuesto.

Compuestos similares:

®-4-Metoxi-2,3-dihidro-1H-inden-1-amina: El enantiómero del compuesto, que puede tener diferentes actividades y propiedades biológicas.

4-Metoxi-2,3-dihidro-1H-inden-1-ona: El precursor de cetona utilizado en la síntesis de la amina.

4-Metoxi-1-indanona: Un compuesto relacionado con un esqueleto de indano similar pero con diferentes grupos funcionales.

Singularidad: (S)-4-Metoxi-2,3-dihidro-1H-inden-1-amina es único debido a su naturaleza quiral y la presencia de ambos grupos funcionales metoxi y amino. Esta combinación de características lo convierte en un compuesto valioso para la síntesis asimétrica y como un posible agente terapéutico.

Comparación Con Compuestos Similares

®-4-Methoxy-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, which may have different biological activities and properties.

4-Methoxy-2,3-dihydro-1H-inden-1-one: The ketone precursor used in the synthesis of the amine.

4-Methoxy-1-indanone: A related compound with a similar indane backbone but different functional groups.

Uniqueness: (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of both methoxy and amine functional groups. This combination of features makes it a valuable compound for asymmetric synthesis and as a potential therapeutic agent.

Actividad Biológica

(S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine is a chiral organic compound notable for its unique bicyclic structure, which includes an indene moiety with a methoxy group and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of neurological disorders and cancer.

Structural Characteristics

The molecular formula of this compound is C_{11}H_{13}N O, with a molecular weight of approximately 179.23 g/mol. Its structure allows for various chemical modifications that enhance its biological activity.

| Feature | Description |

|---|---|

| Indene Structure | Bicyclic framework contributing to bioactivity |

| Methoxy Group | Enhances lipophilicity and membrane permeability |

| Amine Functional Group | Essential for receptor binding and enzyme interaction |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The methoxy and amine groups play crucial roles in binding affinity and activity. The compound may function as an enzyme inhibitor or a receptor agonist/antagonist depending on its structural modifications.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .

Neuropharmacological Potential

This compound is also being explored for its neuropharmacological effects. Its structural similarity to other bioactive compounds suggests potential applications in treating neurological disorders. Research indicates that modifications to the compound can enhance its neuroprotective properties, making it a candidate for further investigation in neuropharmacology.

Case Studies

A study published in MDPI evaluated various analogues of this compound for their ability to inhibit myosin function. The findings revealed that specific structural modifications led to enhanced inhibitory effects on actin-activated ATPase activity, suggesting that this compound could be further developed for therapeutic applications targeting muscle function .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4-Methoxyindole | Indole structure with a methoxy group | Higher bioactivity in neuropharmacology |

| 2-Aminoindane | Indane structure with an amino group | Potential use in anti-depressant formulations |

| 5-Hydroxytryptamine | Indole derivative known as serotonin | Critical neurotransmitter involved in mood regulation |

The unique combination of the bicyclic indene structure and specific functional groups in (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amines contributes to its distinct biological activity profile compared to these similar compounds.

Propiedades

Número CAS |

1228565-96-5 |

|---|---|

Fórmula molecular |

C10H13NO |

Peso molecular |

163.22 g/mol |

Nombre IUPAC |

(1S)-4-methoxy-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C10H13NO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9H,5-6,11H2,1H3/t9-/m0/s1 |

Clave InChI |

JMXMRMSUOHVHOF-VIFPVBQESA-N |

SMILES isomérico |

COC1=CC=CC2=C1CC[C@@H]2N |

SMILES canónico |

COC1=CC=CC2=C1CCC2N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.